2-Fluoro-3-iodobenzyl alcohol
Overview
Description
2-Fluoro-3-iodobenzyl alcohol is a research-grade chemical with the formula C₇H₆FIO and a molecular weight of 252.025 g/mol . It is often used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group with iodine and fluorine substituents. The exact spatial configuration can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 252.03 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination.Scientific Research Applications
Synthesis and Organic Chemistry Applications
- Synthesis Techniques : Research has developed practical methods for synthesizing fluorinated biphenyls, which are crucial intermediates in manufacturing pharmaceuticals and agrochemicals. These techniques involve cross-coupling reactions and have highlighted the challenges and solutions in working with fluorinated compounds, including cost and safety considerations (Qiu et al., 2009).
Environmental and Biodegradation Studies
- Redox Mediators in Organic Pollutant Degradation : Enzymatic treatment using redox mediators has been studied for the degradation of recalcitrant organic pollutants. These studies shed light on the potential environmental applications of fluorinated compounds and their interactions with enzymes and redox systems (Husain & Husain, 2007).
Photophysics and Photochemistry
- Photosensitive Protecting Groups : Research on photosensitive protecting groups includes the study of fluorinated compounds. These studies are fundamental to understanding how fluorinated groups can be used in photorelease technologies, potentially relevant for 2-Fluoro-3-iodobenzyl alcohol in the development of light-sensitive drug delivery systems or probes (Amit et al., 1974).
Fluorinated Compounds in Biomedical Research
- Fluorinated Pyrimidines in Cancer Chemotherapy : The clinical applications of fluorinated pyrimidines, such as 5-fluorouracil, highlight the importance of fluorinated compounds in medical treatments. This background supports the potential biomedical research applications of this compound, especially in drug synthesis and development (Heidelberger & Ansfield, 1963).
Properties
IUPAC Name |
(2-fluoro-3-iodophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTRXJWENDDHQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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